molecular formula C12H9NS B1330097 2-Naphthylthioacetonitrile CAS No. 5324-69-6

2-Naphthylthioacetonitrile

Cat. No. B1330097
CAS RN: 5324-69-6
M. Wt: 199.27 g/mol
InChI Key: PFMHSJMACRLMEX-UHFFFAOYSA-N
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Description

2-Naphthylthioacetonitrile is a chemical compound with the formula C12H9NS and a molecular weight of 199.272 . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecular structure of 2-Naphthylthioacetonitrile can be represented by the InChI string: InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .

Scientific Research Applications

Silica Supported Perchloric Acid as a Catalyst

2-Naphthylthioacetonitrile was used in the synthesis of amidoalkyl naphthols. This synthesis involved a one-pot condensation of 2-naphthol, aromatic aldehydes, and acetonitrile or acetamide, utilizing silica supported perchloric acid under various conditions. The resulting 1-amidomethyl-2-naphthols are important for creating 'drug-like' 1-aminomethyl-2-naphthol derivatives after amide hydrolysis (Shaterian, Yarahmadi, & Ghashang, 2008).

Synthesis of New Naphthoquinone Derivatives

A series of 2-amino-3-(2-oxothiazol-methyl)-substituted-1,4-naphthoquinone compounds were synthesized using 2-aminothiazole, 2-hydroxy-1-4-naphthoquinone, and aromatic aldehydes. This process, facilitated by nano-SiO2 as a catalyst, highlights the use of silica-based materials for developing environmentally friendly methods for preparing potential biologically active molecular scaffolds (Vasheghani Farahani, Bayat, & Nasri, 2019).

Optical and Photophysical Applications

Chemosensor for Fe2+ Ion Detection and Bio-Imaging

A naphthoquinone-based chemosensor was synthesized for the selective detection of Fe2+ ions. It demonstrated "turn-on" fluorescence responses and allowed for naked-eye detection of Fe2+ over various metal ions. The chemosensor's operation, supported by various analytical techniques, marked its efficiency as a biomarker for Fe2+ in live cells and zebrafish (Ravichandiran et al., 2019).

Synthesis of Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Organotin compounds derived from Schiff bases were synthesized, displaying promising photophysical properties for applications in OLEDs. The compounds showed intrinsic electroluminescence properties, highlighting their potential for use in electronic devices (García-López et al., 2014).

Analytical and Sensing Applications

NMR and Pattern Recognition Studies

A novel metabonomic approach was presented using alpha-naphthylisothiocyanate as a model hepatotoxicant. This integrative approach, utilizing NMR and pattern recognition, highlighted the time-related metabolic effects on liver, urine, and plasma, providing insights into toxic effects of drugs in experimental animals (Waters et al., 2001).

properties

IUPAC Name

2-naphthalen-2-ylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMHSJMACRLMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277521
Record name 2-Naphthylthioacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylthioacetonitrile

CAS RN

5324-69-6
Record name NSC2719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthylthioacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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